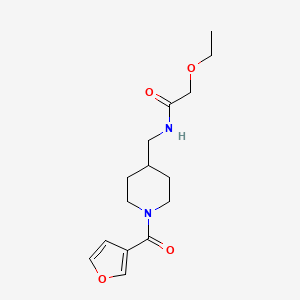

2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

Description

2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound featuring a piperidine core substituted with a furan-3-carbonyl group at the 1-position and an ethoxy-acetamide moiety at the 4-methyl position. This structure combines a heterocyclic aromatic system (furan) with a piperidine scaffold, a configuration observed in pharmacologically active compounds, particularly opioid receptor ligands.

Properties

IUPAC Name |

2-ethoxy-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-2-20-11-14(18)16-9-12-3-6-17(7-4-12)15(19)13-5-8-21-10-13/h5,8,10,12H,2-4,6-7,9,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOXBRBFAASJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate product. This intermediate is further reacted with ethyl acetate under controlled conditions to yield the final compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-3-carboxylic acid derivatives, alcohol derivatives, and substituted acetamides.

Scientific Research Applications

2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Furan vs. Phenyl Groups: The target compound’s furan-3-carbonyl group differs from phenyl or fluorophenyl substituents in Ocfentanil and Furanylfentanyl.

- Ethoxy vs. Methoxy Chains : The ethoxy group in the target compound could enhance lipophilicity and metabolic stability relative to methoxy groups in Ocfentanil, which may influence duration of action .

- Piperidine Substitution : Unlike Furanylfentanyl and Tetrahydrofuranylfentanyl, the target compound lacks a phenylethyl group on the piperidine nitrogen, a feature critical for high opioid receptor affinity in fentanyl analogs .

Pharmacological and Regulatory Implications

- Opioid Receptor Binding: Fentanyl analogs (e.g., Ocfentanil, Furanylfentanyl) exhibit potent μ-opioid receptor activation due to their phenylethyl-piperidine and aryl carbonyl groups.

Research and Development Context

For example:

- Furan Modifications : Replacing phenyl with furan groups has been explored to reduce potency while retaining therapeutic effects, as seen in some atypical opioids .

- Alkoxy Chain Optimization : Ethoxy extensions, as in the target compound, are less common than methoxy groups in registered drugs but may offer tailored pharmacokinetic profiles .

Biological Activity

2-Ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a furan ring and a piperidine ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Furan-3-carbonyl Chloride : This intermediate is synthesized from furan derivatives.

- Reaction with Piperidine : The furan-3-carbonyl chloride is reacted with piperidine to yield an intermediate product.

- Formation of Final Compound : This intermediate is then reacted with ethyl acetate under controlled conditions, often requiring catalysts to achieve high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) showing promising results. For instance, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.22 μg/mL for certain derivatives, indicating strong bactericidal activity .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target in the treatment of type 2 diabetes and obesity. Computational modeling and experimental assays suggest that it can effectively inhibit PTP1B activity, with some derivatives showing subnanomolar activity (Ki = 0.00068 µM) . The mechanism involves binding to the enzyme's active site, thereby preventing substrate interaction.

Neurological Implications

There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may modulate neurotransmitter levels and exhibit anti-inflammatory properties in neural tissues, making it a candidate for further investigation in neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound binds to enzymes like PTP1B, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Furan-3-carboxylic acid | Structure | Moderate antibacterial activity |

| N-(piperidin-4-yl)methylacetamide | - | Limited enzyme inhibition |

| Ethyl furan-3-carboxylate | - | Antimicrobial properties |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. Results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics, demonstrating their potential as effective alternatives in treating resistant infections .

- Neuroprotective Effects : In another study focusing on neuroprotection, the compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.